molecular formula C19H21N3O3 B5461624 2-(4-morpholinyl)ethyl 1-methyl-9H-beta-carboline-3-carboxylate

2-(4-morpholinyl)ethyl 1-methyl-9H-beta-carboline-3-carboxylate

Cat. No.: B5461624
M. Wt: 339.4 g/mol
InChI Key: ZGGQFNKXDGAMKQ-UHFFFAOYSA-N
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Description

“2-(4-morpholinyl)ethyl 1-methyl-9H-beta-carboline-3-carboxylate” is a compound that contains a β-carboline and morpholine moieties. β-Carboline (9H-pyrido[3,4-b]indole) represents the basic chemical structure for more than one hundred alkaloids and synthetic compounds . The effects of these substances depend on their respective substituent . Natural β-carbolines primarily influence brain functions but can also exhibit antioxidant effects . Synthetically designed β-carboline derivatives have recently been shown to have neuroprotective, cognitive enhancing and anti-cancer properties .


Synthesis Analysis

The synthesis of β-carboline alkaloids has been a focus of interest due to their diverse biological activities . Their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates . The growing potential inherent in them encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks .


Molecular Structure Analysis

The molecular structure of β-carboline is characterized by a tricyclic, pyridine-fused indole framework . The β-carboline alkaloids are widely distributed in nature including various plants, foodstuffs, marine creatures, insects, mammals as well as human tissues and body fluids .


Chemical Reactions Analysis

The chemical reactions of β-carbolines are dependent on their substituents . For example, the natural β-carboline harmine has substituents on position 7 and 1 . It acts as a selective inhibitor of the DYRK1A protein kinase, a molecule necessary for neurodevelopment .


Physical and Chemical Properties Analysis

The physical and chemical properties of β-carbolines are determined by their structure . The chemical formula of β-carboline is C11H8N2 and it has a molar mass of 168.20 g/mol .

Mechanism of Action

The pharmacological effects of specific β-carbolines are dependent on their substituents . For example, the natural β-carboline harmine has substituents on position 7 and 1 . Thereby, it acts as a selective inhibitor of the DYRK1A protein kinase, a molecule necessary for neurodevelopment . It also exhibits various antidepressant-like effects in rats by interacting with serotonin receptor 2A .

Future Directions

The future directions of research into β-carboline alkaloids are likely to continue to focus on their diverse biological activities . Their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates . The growing potential inherent in them encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks .

Properties

IUPAC Name

2-morpholin-4-ylethyl 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-18-15(14-4-2-3-5-16(14)21-18)12-17(20-13)19(23)25-11-8-22-6-9-24-10-7-22/h2-5,12,21H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQFNKXDGAMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)OCCN3CCOCC3)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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